![molecular formula C10H17N3O B3017564 N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine CAS No. 1807885-02-4](/img/structure/B3017564.png)

N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

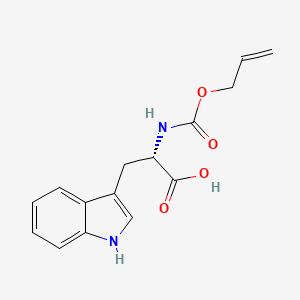

“N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine” is a chemical compound with the IUPAC name 1-(tert-butyl)-3-methyl-4-(1-nitrosoethyl)-1H-pyrazole . It has a molecular weight of 195.26 and is typically stored at room temperature . The compound is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N3O/c1-7-9(8(2)12-14)6-13(11-7)10(3,4)5/h6,8H,1-5H3 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The compound has a tert-butyl group, a methyl group, a nitrosoethyl group, and a pyrazole ring .Physical and Chemical Properties Analysis

This compound has a molecular weight of 195.26 . It is typically stored at room temperature and is usually in the form of a powder .Scientific Research Applications

Fluorescent Sensing

One application of hydroxypyrazole-based ligands, which are structurally related to N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine, is in fluorescent sensing. These ligands can coordinate with Zn(II) ions, resulting in large Stokes shifts in emission spectra, making them useful as fluorescent sensors (Formica et al., 2018).

Catalysis

Pyrazolyl-imine and imidazolyl-imine pincer palladium complexes, incorporating pyrazolyl structures, demonstrate effectiveness as catalysts in Heck coupling reactions (Boltina et al., 2012). This suggests potential catalytic applications for related compounds like this compound.

Supramolecular Chemistry

In the field of supramolecular chemistry, pyrazolyl derivatives exhibit unique hydrogen bonding patterns, contributing to the formation of complex molecular architectures (López et al., 2010). This highlights the potential of this compound in designing novel molecular structures.

Polymerization

Pyrazolylamine ligands have been used in nickel(II) catalyzed polymerization of ethylene, where the product's properties varied depending on the co-catalyst and solvent used (Obuah et al., 2014). This suggests that this compound could potentially influence polymerization processes.

Antioxidant Activity

In a study, pyrazole-acetamide derivatives demonstrated significant antioxidant activity, hinting at the possibility of similar properties in this compound (Chkirate et al., 2019).

Mechanism of Action

Target of Action

Pyrazole derivatives have been known to interact with a wide range of biological targets due to their versatile structure .

Mode of Action

Pyrazole derivatives, in general, are known for their diverse biological activities, which can be attributed to their ability to interact with various enzymes and receptors .

Biochemical Pathways

Pyrazole derivatives have been implicated in a variety of biochemical pathways due to their wide range of physiological and pharmacological activities .

Result of Action

Pyrazole derivatives have been associated with a wide range of physiological and pharmacological activities .

Properties

IUPAC Name |

(NE)-N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-7-9(8(2)12-14)6-13(11-7)10(3,4)5/h6,14H,1-5H3/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFHAIDWOPLEOB-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=NO)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1/C(=N/O)/C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B3017485.png)

![Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B3017486.png)

![N-[(2S)-1-Hydroxybutan-2-yl]-N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B3017487.png)

![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B3017491.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one](/img/structure/B3017496.png)

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3017499.png)

![[(R)-(-)-2,2-Dimethyl-3-(1-methylethylidene)cyclobutyl]methanol](/img/structure/B3017504.png)